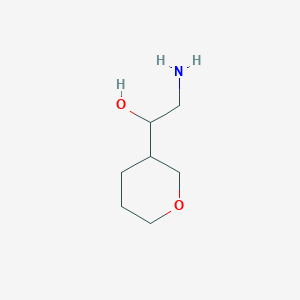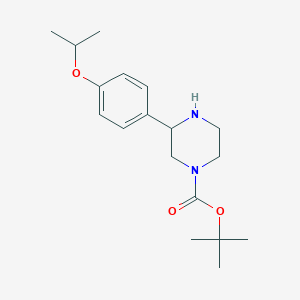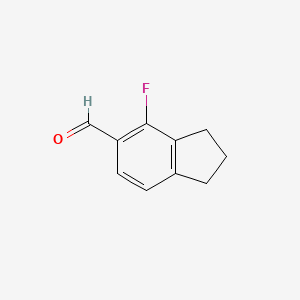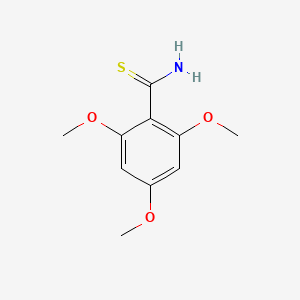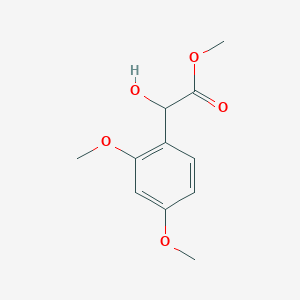
2-(4-(Difluoromethoxy)phenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Difluoromethoxy)phenyl)propanenitrile is an organic compound with the molecular formula C10H9F2NO It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a propanenitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Difluoromethoxy)phenyl)propanenitrile typically involves the introduction of the difluoromethoxy group onto a phenyl ring followed by the formation of the propanenitrile moiety. One common method involves the reaction of 4-hydroxybenzonitrile with difluoromethylating agents under specific conditions to introduce the difluoromethoxy group. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Difluoromethoxy)phenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Formation of phenyl oxides.
Reduction: Formation of 2-(4-(Difluoromethoxy)phenyl)propanamine.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(4-(Difluoromethoxy)phenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-(Difluoromethoxy)phenyl)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways. The nitrile group may also play a role in the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methoxyphenyl)propanenitrile: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-(4-Fluorophenyl)propanenitrile: Contains a single fluorine atom on the phenyl ring.
2-(4-Chlorophenyl)propanenitrile: Contains a chlorine atom on the phenyl ring.
Uniqueness
2-(4-(Difluoromethoxy)phenyl)propanenitrile is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H9F2NO |
|---|---|
Poids moléculaire |
197.18 g/mol |
Nom IUPAC |
2-[4-(difluoromethoxy)phenyl]propanenitrile |
InChI |
InChI=1S/C10H9F2NO/c1-7(6-13)8-2-4-9(5-3-8)14-10(11)12/h2-5,7,10H,1H3 |
Clé InChI |
OYVDXMFPADZYBP-UHFFFAOYSA-N |
SMILES canonique |
CC(C#N)C1=CC=C(C=C1)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


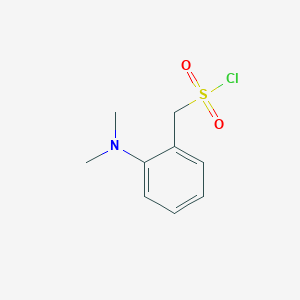
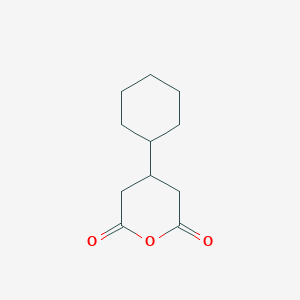
![1-{4-Methyl-1-azabicyclo[2.2.2]octan-3-yl}methanaminedihydrochloride](/img/structure/B15321491.png)
![tert-butylN-[(7-bromoisoquinolin-3-yl)methyl]carbamate](/img/structure/B15321500.png)
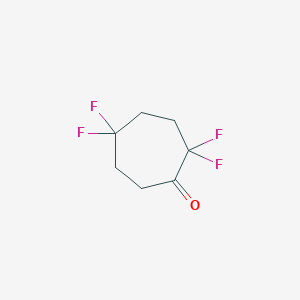

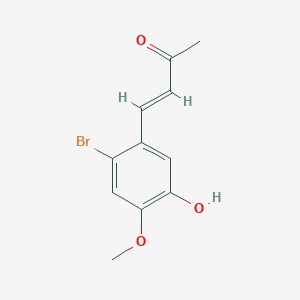
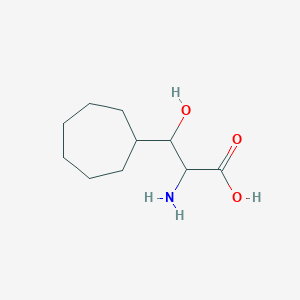
![rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanaminehydrochloride,trans](/img/structure/B15321540.png)
